molecular formula C5H11NO3S B13154993 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B13154993
M. Wt: 165.21 g/mol
InChI Key: WZSUXUYWRZVHMX-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C4H7NO3S It is a member of the thiane family, characterized by a six-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a sulfur-containing reagent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amino or hydroxy derivatives .

Scientific Research Applications

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxy-1lambda6-thiolane-1,1-dione
  • 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione
  • 4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

Uniqueness

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

3-amino-1,1-dioxothian-4-ol

InChI

InChI=1S/C5H11NO3S/c6-4-3-10(8,9)2-1-5(4)7/h4-5,7H,1-3,6H2

InChI Key

WZSUXUYWRZVHMX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C1O)N

Origin of Product

United States

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